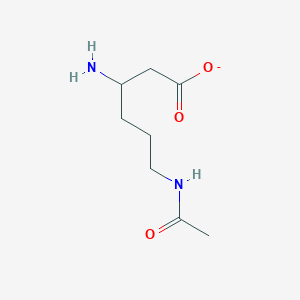

6-acetamido-3-aminohexanoate

CAS No.:

Cat. No.: VC1806389

Molecular Formula: C8H15N2O3-

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N2O3- |

|---|---|

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | 6-acetamido-3-aminohexanoate |

| Standard InChI | InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/p-1 |

| Standard InChI Key | MBZWIPOSTWTKSV-UHFFFAOYSA-M |

| SMILES | CC(=O)NCCCC(CC(=O)[O-])N |

| Canonical SMILES | CC(=O)NCCCC(CC(=O)[O-])N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

6-Acetamido-3-aminohexanoate is formally classified as a 6-acetamido-3-aminohexanoic acid derivative in which the carboxyl group is deprotonated, forming a conjugate base . Its IUPAC name, (3S)-6-acetamido-3-aminohexanoate, reflects the stereochemical configuration at the third carbon atom (S-configuration), which is essential for its biological activity .

Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅N₂O₃⁻ | |

| Molecular Weight | 187.22 g/mol | |

| CAS Registry Number | 131887-44-0 | |

| ChEBI ID | CHEBI:58498 | |

| SMILES | CC(=O)NCCCC(CC(=O)[O-])N | |

| InChI Key | MBZWIPOSTWTKSV-UHFFFAOYSA-N |

Structural Features

The compound features:

-

A six-carbon backbone with an acetamido group (-NHCOCH₃) at position 6.

-

An amino group (-NH₂) at position 3.

-

A deprotonated carboxylic acid (-COO⁻) at position 1.

The S-configuration at C3 ensures stereospecific interactions with enzymes such as N6-acetyl-beta-lysine transaminase (EC 2.6.1.65), which catalyzes its conversion to 6-acetamido-3-oxohexanoate in lysine degradation pathways .

Synthesis and Chemical Reactivity

Biosynthetic Pathways

6-Acetamido-3-aminohexanoate is primarily derived from its protonated form, 6-acetamido-3-aminohexanoic acid, through deprotonation under physiological pH conditions . In bacteria, this compound is generated via the acetylation of β-lysine, a step critical for osmoregulation in halophilic archaea .

Enzymatic Transformations

The enzyme N6-acetyl-beta-lysine transaminase facilitates the reversible transamination of 6-acetamido-3-aminohexanoate with 2-oxoglutarate, producing 6-acetamido-3-oxohexanoate and L-glutamate . This reaction is pyridoxal phosphate (PLP)-dependent and represents a key node in microbial nitrogen metabolism:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume